Regioisomeric Annulation Capability: 3,4- vs. 2,5-Disubstitution
Furan-3,4-dicarbaldehyde is explicitly identified as a privileged substrate for arene annulation due to its 3,4-disubstitution pattern. Unlike 2,5-disubstituted furans, which are typically used for linear polymerization, the vicinal dialdehyde groups enable a conjugate addition/cyclization sequence or double aldol/Claisen condensations to form fused bicyclic systems [1].
| Evidence Dimension | Suitability for Annulation |
|---|---|
| Target Compound Data | Enables arene annulation via double aldol or double Claisen condensation |
| Comparator Or Baseline | 2,5-disubstituted furans (e.g., 2,5-diformylfuran): Used for linear polymer synthesis [2] |
| Quantified Difference | Qualitative difference in reaction pathway (Angular annulation vs. Linear extension) |
| Conditions | Conjugate addition/cyclization or condensation with 1,4-dicarbonyl compounds |
Why This Matters
This determines whether a fused polycyclic product (relevant for pharmaceuticals and materials) or a linear polymer is obtained.
- [1] Science of Synthesis. (2018). 10.2.1.1.2 Annulation to a Furan Ring. In: Knowledge Updates 2018/3. Thieme. View Source
- [2] Ontosight.ai. Introduction to 2,5-Diformylfuran Properties. View Source
